Bis(2,2,2-trichloroethyl) hexanedioate
Description
Bis(2,2,2-trichloroethyl) hexanedioate is a chlorinated diester derived from hexanedioic acid (adipic acid) and 2,2,2-trichloroethanol. Its molecular formula is C₁₀H₁₀Cl₆O₄, with a molecular weight of 406.88 g/mol.
Properties
CAS No. |
57392-52-6 |
|---|---|
Molecular Formula |
C10H12Cl6O4 |
Molecular Weight |
408.9 g/mol |
IUPAC Name |
bis(2,2,2-trichloroethyl) hexanedioate |
InChI |
InChI=1S/C10H12Cl6O4/c11-9(12,13)5-19-7(17)3-1-2-4-8(18)20-6-10(14,15)16/h1-6H2 |
InChI Key |
ORLGXGVFGFWARG-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)OCC(Cl)(Cl)Cl)CC(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,2-trichloroethyl) hexanedioate typically involves the esterification of hexanedioic acid with 2,2,2-trichloroethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Bis(2,2,2-trichloroethyl) hexanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield hexanedioic acid and 2,2,2-trichloroethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohols.
Substitution: The trichloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like ethanol or acetonitrile.
Major Products Formed
Hydrolysis: Hexanedioic acid and 2,2,2-trichloroethanol.
Reduction: Hexanediol and 2,2,2-trichloroethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(2,2,2-trichloroethyl) hexanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of esters and other derivatives.
Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(2,2,2-trichloroethyl) hexanedioate involves its interaction with various molecular targets. The ester bonds in the compound can be hydrolyzed by esterases, leading to the release of hexanedioic acid and 2,2,2-trichloroethanol. These products can then participate in further biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Physical-Chemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Water Solubility | Key Applications |
|---|---|---|---|---|
| This compound | C₁₀H₁₀Cl₆O₄ | 406.88 | <0.001 mg/L* | Potential flame retardant |
| DEHP | C₂₄H₃₈O₄ | 390.56 | 0.003 mg/L | PVC plasticizer |
| DEHA | C₂₂H₄₂O₄ | 370.57 | 0.01 mg/L | Food packaging |
| 2,2,2-Trichloroethyl hexanoate | C₈H₁₃Cl₃O₂ | 247.55 | 0.1 mg/L | Laboratory reagent |
Table 2: Toxicity and Environmental Impact
| Compound | Rat Oral LD₅₀ (g/kg) | BCF Range | Environmental Concerns |
|---|---|---|---|
| This compound | Not available | High (inferred) | Persistent, bioaccumulative |
| DEHP | 30 | 0.7–29.7 | Endocrine disruption |
| DEHA | 9.1 | 0.7–3.4 | Lower bioaccumulation |
| 2,2,2-Trichloroethyl hexanoate | Not available | Moderate | Volatile organic compound |
Research Findings
- Chlorinated Esters : The trichloroethyl group enhances flame retardancy but increases environmental persistence. For example, bis(chloroethyl) ether (BCEE) exhibits significant toxicity (oral LD₅₀ = 136 mg/kg in rats), suggesting similar risks for this compound .
- Regulatory Status : DEHP is restricted under REACH due to reproductive toxicity, while DEHA faces fewer regulations. Chlorinated analogs may require stricter controls due to halogen content .
- Synthetic Utility : The hexanedioate backbone enables crosslinking in polymers, but chlorine substitution may complicate biodegradation .
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